4-cyclopropyl-1-(4-fluorophenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Overview
Description
4-cyclopropyl-1-(4-fluorophenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is a heterocyclic compound that belongs to the class of pyrazolopyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a cyclopropyl group and a fluorophenyl group, contributes to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-1-(4-fluorophenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable hydrazine derivative with an appropriate diketone or ketoester to form the pyrazole ring.
Formation of the Pyridazine Ring: The pyrazole intermediate is then reacted with a suitable dicarbonyl compound under acidic or basic conditions to form the pyridazine ring.
Introduction of the Cyclopropyl and Fluorophenyl Groups:
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can occur at the pyrazole or pyridazine rings, leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Cyclopropyl ketones or carboxylic acids.
Reduction: Dihydro or tetrahydro derivatives of the pyrazole or pyridazine rings.
Substitution: Various substituted derivatives of the fluorophenyl group.
Scientific Research Applications
4-cyclopropyl-1-(4-fluorophenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and phosphodiesterases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-1-(4-fluorophenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-cyclopropyl-1-(4-chlorophenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
- 4-cyclopropyl-1-(4-bromophenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
- 4-cyclopropyl-1-(4-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Uniqueness
The presence of the fluorophenyl group in 4-cyclopropyl-1-(4-fluorophenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one imparts unique electronic properties, enhancing its binding affinity to certain molecular targets. This makes it distinct from its analogs with different substituents, potentially leading to different biological activities and therapeutic applications.
Properties
IUPAC Name |
4-cyclopropyl-1-(4-fluorophenyl)-6H-pyrazolo[3,4-d]pyridazin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O/c15-9-3-5-10(6-4-9)19-13-11(7-16-19)12(8-1-2-8)17-18-14(13)20/h3-8H,1-2H2,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAXAXARVHIKGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=O)C3=C2C=NN3C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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